Allocryptopine

Content Navigation

Crude Macleaya cordata extracts introduce genotoxic sanguinarine and chelerythrine, compromising HDI and standardization assays. High-purity allocryptopine eliminates these confounders, serving as a precise reference standard.

- Time-dependent CYP3A4, CYP2C9, CYP2C19 inhibition with PXR activation for accurate HDI risk assessment.

- ~2.1x AChE selectivity over BChE, ideal for Alzheimer’s neuropharmacology.

- Eliminates DNA-intercalating sanguinarine/chelerythrine, ensuring regulatory-compliant, reproducible assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

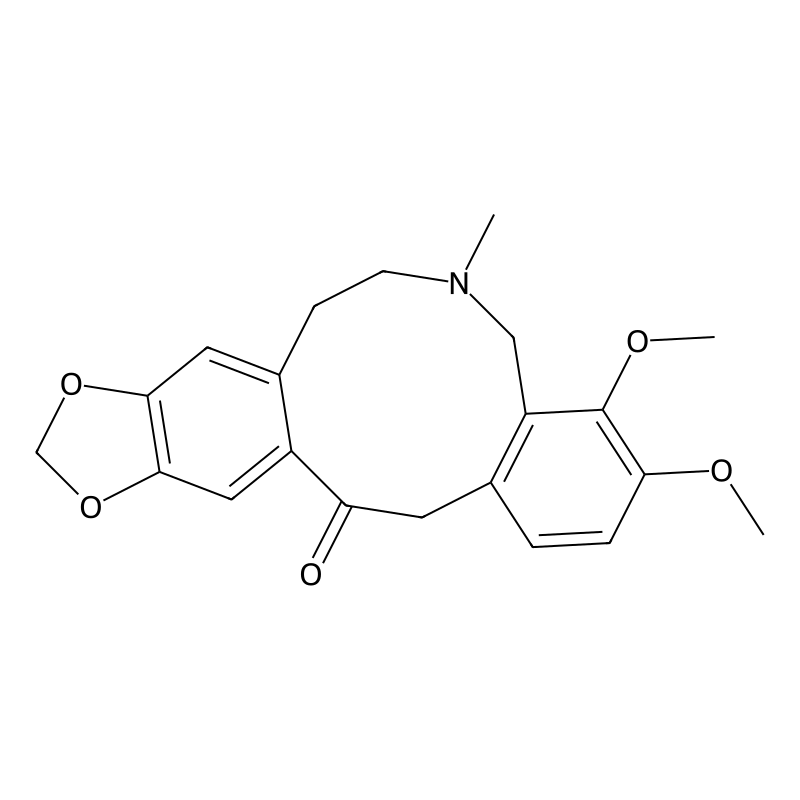

Allocryptopine (CAS 24240-04-8) is a protopine-type benzylisoquinoline alkaloid naturally occurring in Papaveraceae species such as Macleaya cordata. In commercial and research procurement, it serves as a critical high-purity analytical standard for botanical extract standardization, pharmacokinetic modeling, and neuropharmacological assays. Unlike crude alkaloid mixtures which suffer from batch-to-batch variability, high-purity allocryptopine provides a highly reproducible baseline for evaluating specific metabolic pathways, particularly cytochrome P450 (CYP) modulation and acetylcholinesterase inhibition [1]. Its distinct structural features—specifically the presence of a methoxy group differentiating it from its close structural analog protopine—impart unique physicochemical and binding properties essential for precise in vitro assay calibration [2].

Research Fit

References

- [1] Manda VK, Avula B, Ali Z, Khan IA, Walker LA, Khan SI. Modulation of CYPs, P-gp, and PXR by Eschscholzia californica (California Poppy) and Its Alkaloids. Planta Med. 2016;82(6):551-8.

- [2] Maciążek-Jurczyk M, et al. Protopine and Allocryptopine Interactions with Plasma Proteins. Int J Mol Sci. 2024;25(8):4381.

Substituting allocryptopine with its closest structural analog, protopine, or relying on crude Macleaya cordata extracts introduces severe analytical and safety discrepancies. While protopine and allocryptopine are often co-extracted, they exhibit fundamentally divergent metabolic interaction profiles; protopine acts as a reversible CYP2D6 inhibitor, whereas allocryptopine functions as a time-dependent inhibitor of CYP3A4, CYP2C9, and CYP2C19, while also activating the Pregnane X Receptor (PXR) [1]. Furthermore, substituting allocryptopine with total alkaloid extracts exposes assays to sanguinarine and chelerythrine—compounds flagged by the European Food Safety Authority (EFSA) as DNA intercalators with significant genotoxicity concerns [2]. Procuring pure allocryptopine isolates these variables, ensuring regulatory compliance and eliminating the confounding effects of genotoxic or metabolically divergent co-metabolites.

Substitution Risk

CYP3A4 inhibition liability may not generalize across isoquinoline alkaloids; minor structural changes shift potency substantially.

Antibacterial MIC values differ markedly between protopine-type and benzophenanthridine alkaloids, altering screening outcomes.

Acetylcholinesterase inhibition potency is highly sensitive to structural modification; protopine vs allocryptopine may not be interchangeable.

References

- [1] Manda VK, Avula B, Ali Z, Khan IA, Walker LA, Khan SI. Modulation of CYPs, P-gp, and PXR by Eschscholzia californica (California Poppy) and Its Alkaloids. Planta Med. 2016;82(6):551-8.

- [2] EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of a feed additive consisting of Macleaya cordata extract. EFSA Journal 2023;21(6):8052.

Divergent Cytochrome P450 Modulation and PXR Activation

In in vitro metabolic profiling, allocryptopine demonstrates a fundamentally different mechanism of enzyme inhibition compared to protopine. Allocryptopine exhibits strong time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19 (IC50 shift ratio > 2) and significantly activates the Pregnane X Receptor (PXR) by more than 2-fold, leading to increased CYP3A4 and CYP1A2 expression. In stark contrast, protopine acts merely as a reversible inhibitor of CYP2D6 and fails to activate PXR [1].

| Evidence Dimension | CYP Inhibition Mechanism and PXR Activation |

| Target Compound Data | Allocryptopine: Time-dependent CYP3A4/2C9/2C19 inhibitor; >2-fold PXR activation |

| Comparator Or Baseline | Protopine: Reversible CYP2D6 inhibitor; no PXR activation |

| Quantified Difference | Allocryptopine induces a >2-fold PXR activation and time-dependent CYP shifts (>2 ratio) completely absent in protopine. |

| Conditions | Human liver microsomes and PXR reporter assays |

Procurement of allocryptopine is strictly required for herb-drug interaction (HDI) screening panels where capturing time-dependent CYP3A4 inhibition and PXR-mediated induction is critical.

Absence of DNA Intercalation and Genotoxicity

When formulating veterinary feed additives or pharmacological models, the choice of isoquinoline alkaloid dictates the regulatory safety profile. The European Food Safety Authority (EFSA) has identified sanguinarine and chelerythrine—common co-extracts in Macleaya cordata—as DNA intercalators with severe genotoxicity concerns. Allocryptopine does not share this DNA intercalating mechanism, making it a fundamentally safer component for downstream in vivo applications and compliant feed additive standardizations [1].

| Evidence Dimension | Genotoxic Potential via DNA Intercalation |

| Target Compound Data | Allocryptopine: Non-DNA intercalator, low genotoxicity concern |

| Comparator Or Baseline | Sanguinarine / Chelerythrine: Confirmed DNA intercalators with EFSA genotoxicity warnings |

| Quantified Difference | Complete absence of the DNA intercalation mechanism present in sanguinarine. |

| Conditions | EFSA FEEDAP Panel safety assessment for poultry feed additives (150 mg/kg complete feed) |

Buyers developing safe, regulatory-compliant feed additives or in vivo models must prioritize allocryptopine over sanguinarine to avoid insurmountable genotoxicity hurdles.

Superior Affinity for Human Serum Albumin (HSA) and AAG

Accurate pharmacokinetic modeling relies on precise plasma protein binding data. Spectroscopic and molecular docking studies reveal that allocryptopine forms spontaneous and highly stable complexes with both human serum albumin (HSA) and α-1-acid glycoprotein (AAG), displaying a significantly stronger binding affinity towards these proteins than protopine. This enhanced binding is attributed to the additional methoxy group on allocryptopine's aromatic ring, which alters its steric and electronic interactions with protein binding pockets [1].

| Evidence Dimension | Plasma Protein Binding Affinity |

| Target Compound Data | Allocryptopine: Stronger binding affinity to HSA and AAG |

| Comparator Or Baseline | Protopine: Lower relative binding affinity |

| Quantified Difference | Allocryptopine exhibits enhanced, stable complex formation with HSA/AAG compared to the weaker affinity of protopine. |

| Conditions | UV-Vis spectroscopy, circular dichroism, and molecular docking competitive binding assays |

For precise bioavailability and free-drug concentration calculations, allocryptopine cannot be substituted with protopine due to its distinctly higher plasma protein sequestration rate.

Differential Selectivity in AChE vs. BChE Inhibition

In neuropharmacological assay calibration, allocryptopine provides a distinct selectivity profile compared to protopine. Allocryptopine demonstrates mild inhibition of acetylcholinesterase (AChE) with an IC50 of 250.0 ± 25.0 µM, while exhibiting an IC50 of 530.0 ± 28.2 µM for butyrylcholinesterase (BChE), making it approximately twice as selective for AChE. Protopine, conversely, shows near-equivalent inhibition for both enzymes (AChE IC50 = 230.0 µM; BChE IC50 = 208.9 µM). This divergence makes allocryptopine uniquely suited for assays requiring differential cholinesterase baseline calibrations [1].

| Evidence Dimension | AChE vs. BChE IC50 Selectivity Ratio |

| Target Compound Data | Allocryptopine: AChE IC50 = 250 µM; BChE IC50 = 530 µM (~2.1x selectivity) |

| Comparator Or Baseline | Protopine: AChE IC50 = 230 µM; BChE IC50 = 208.9 µM (~0.9x selectivity) |

| Quantified Difference | Allocryptopine is ~2.1 times more selective for AChE over BChE, whereas protopine lacks selectivity. |

| Conditions | Human blood AChE and human plasma BChE spectrophotometric inhibition assays |

Researchers standardizing neurodegenerative disease models must procure allocryptopine to accurately map differential enzyme inhibition, a nuance lost if protopine is used.

Herb-Drug Interaction (HDI) Screening Panels

Driven by its time-dependent inhibition of CYP3A4, CYP2C9, and CYP2C19, as well as its potent activation of the Pregnane X Receptor (PXR), allocryptopine is the required reference standard for evaluating the pharmacokinetic interaction risks of Papaveraceae-derived botanical supplements. Substituting it with protopine will fail to trigger the PXR-mediated induction pathways critical for accurate HDI modeling [1].

Standardization of Regulatory-Compliant Veterinary Feed Additives

Because allocryptopine lacks the DNA intercalation mechanisms and genotoxicity risks associated with sanguinarine and chelerythrine, it is an optimal marker compound for standardizing Macleaya cordata extracts intended for the agricultural and veterinary feed additive markets. Procuring pure allocryptopine allows manufacturers to validate the efficacy of alkaloid blends without triggering EFSA genotoxicity flags [2].

Pharmacokinetic and Bioavailability Modeling

Due to its superior binding affinity to human serum albumin (HSA) and α-1-acid glycoprotein (AAG) compared to other isoquinoline alkaloids, allocryptopine is essential for specialized in vitro plasma protein binding assays. It serves as a precision baseline for calculating free-drug concentrations and modeling the systemic distribution of benzylisoquinoline derivatives [3].

Differential Cholinesterase Assay Calibration

Allocryptopine’s ~2.1x selectivity ratio for acetylcholinesterase (AChE) over butyrylcholinesterase (BChE) makes it a highly specific calibration standard for neuropharmacological screening. Laboratories developing targeted Alzheimer's disease models utilize allocryptopine to establish differential baseline inhibition, an application where the non-selective protopine is inadequate [4].

Application Fit Matrix

References

- [1] Manda VK, Avula B, Ali Z, Khan IA, Walker LA, Khan SI. Modulation of CYPs, P-gp, and PXR by Eschscholzia californica (California Poppy) and Its Alkaloids. Planta Med. 2016;82(6):551-8.

- [2] EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). Safety and efficacy of a feed additive consisting of Macleaya cordata extract. EFSA Journal 2023;21(6):8052.

- [3] Maciążek-Jurczyk M, et al. Protopine and Allocryptopine Interactions with Plasma Proteins. Int J Mol Sci. 2024;25(8):4381.

- [4] Chlebek J, et al. Cholinesterase and Prolyl Oligopeptidase Inhibitory Activities of Alkaloids from Argemone platyceras. Molecules. 2014;19(4):4313-4325.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

485-91-6

Wikipedia

Explore Compound Types

O4Si-4